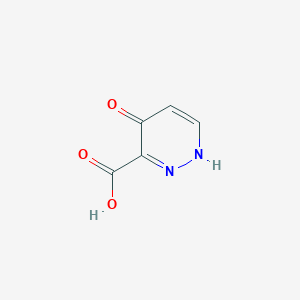![molecular formula C20H32BN3O4 B6260442 tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 1350543-63-3](/img/no-structure.png)
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a significant intermediate in many biologically active compounds . It has a molecular weight of 323.24 and its IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-ylcarbamate .
Synthesis Analysis
The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound can undergo substitution reactions . It can also be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate involves the coupling of tert-butyl 4-(piperidin-1-yl)butanoate with 5-bromo-2-chloropyrimidine, followed by the substitution of the bromine with a boronic acid derivative and subsequent deprotection of the boronate ester.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)butanoate", "5-bromo-2-chloropyrimidine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1,4-dioxane", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "water", "sodium hydroxide" ], "Reaction": [ "tert-butyl 4-(piperidin-1-yl)butanoate is reacted with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and palladium acetate in 1,4-dioxane to form tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydroxide in methanol to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol and triethylamine in methanol to form tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate" ] } | |
CAS RN |
1350543-63-3 |
Product Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate |
Molecular Formula |
C20H32BN3O4 |
Molecular Weight |
389.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




